molecular formula C10H15N B1584418 2-(3-Pentyl)pyridine CAS No. 7399-50-0

2-(3-Pentyl)pyridine

Cat. No.: B1584418
CAS No.: 7399-50-0
M. Wt: 149.23 g/mol
InChI Key: FTYAXYWEDPWJCJ-UHFFFAOYSA-N
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Description

“2-(3-Pentyl)pyridine” is a chemical compound with the CAS Number: 7399-50-0 and a molecular weight of 149.24 . It has a linear formula of C10H15N .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“this compound” is a liquid at 20 degrees Celsius . It has a specific gravity of 0.90 and a refractive index of 1.49 .

Scientific Research Applications

Coordination Chemistry and Ligand Design

2-(3-Pentyl)pyridine derivatives have been utilized in the synthesis of complex ligands for coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which may share structural similarities with this compound, have been employed as versatile ligands. These ligands have been highlighted for their role in creating luminescent lanthanide compounds, which are significant for biological sensing, and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalysis

In the realm of catalysis, a dichlorodioxomolybdenum(VI)-pyrazolylpyridine complex, potentially related to this compound structures, has been investigated as a catalyst in olefin epoxidation. This research revealed high activity and selectivity in the epoxidation process, showcasing the potential of pyridine derivatives in catalytic applications (Amarante et al., 2014).

Material Science and Photocatalysis

Further extending into material science, complexes involving 3d element cations and ligands based on pyridine structures have been synthesized. These complexes have been studied for their structural features and photocatalytic activities, particularly in water reduction. Such research underscores the role of pyridine derivatives in developing photocatalytic systems with potential environmental applications (Bachmann et al., 2013).

Acidic Properties and Surface Chemistry

The acidic properties of catalysts involving pyridine derivatives have also been a subject of study. For instance, the chemisorption of pyridine has been used to evaluate the concentration and strength of acid sites in niobium pentoxide supported on various materials. This research provides insight into the interaction between pyridine derivatives and catalyst surfaces, relevant to various catalytic processes (Datka et al., 1992).

Safety and Hazards

“2-(3-Pentyl)pyridine” is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Biochemical Analysis

Biochemical Properties

2-(3-Pentyl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain proteins involved in cellular signaling pathways, influencing their function and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling events . Moreover, it has been reported to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects are particularly evident in cancer cells, where this compound has demonstrated cytotoxic properties by inducing apoptosis and inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of enzymes such as cytochrome P450, leading to either inhibition or activation of their catalytic functions . Additionally, it can interact with transcription factors, thereby influencing gene expression and altering cellular functions . These molecular interactions underpin the biochemical and cellular effects observed with this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while at higher doses, it can induce significant toxicity . Studies have shown that high doses of this compound can lead to adverse effects such as liver damage, respiratory distress, and neurological symptoms in animal models . These findings highlight the importance of careful dosage optimization to minimize toxic effects while maximizing the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into metabolites that can be further processed by the body . The metabolic pathways involving this compound also include interactions with other enzymes such as oxidases and reductases, which play a role in the detoxification and elimination of the compound . These metabolic interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in various tissues . These interactions are essential for understanding the bioavailability and tissue-specific effects of this compound.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound has been found to localize in specific cellular compartments such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The localization of this compound is influenced by targeting signals that direct it to these compartments, as well as post-translational modifications that affect its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-pentan-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9(4-2)10-7-5-6-8-11-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAXYWEDPWJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052477
Record name 2-(1-Ethylpropyl)pyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-50-0
Record name 2-(1-Ethylpropyl)pyridine
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Record name 2-(3-Pentyl)pyridine
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Record name 2-(3-Pentyl)pyridine
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Record name Pyridine, 2-(1-ethylpropyl)-
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Record name 2-(1-Ethylpropyl)pyridine
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Record name 2-(1-ethylpropyl)pyridine
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Record name 2-(3-PENTYL)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(3-Pentyl)pyridine in the studied molybdenum-based polymerization system?

A1: The research focuses on the catalytic activity of molybdenum imido alkylidene complexes for living polymerization of (o-(trimethylsilyl)phenyl)acetylene. The study found that the stability and activity of these catalysts are significantly influenced by the coordinating base. While 2,4-lutidine leads to an active and stable catalyst, This compound results in unstable catalyst species under the same conditions []. The exact reason for the instability is not explored in the paper, but it suggests that the steric bulk or electronic properties of this compound negatively impact the catalyst's performance.

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